molecular formula C6H6ClN5 B2463381 2-(2H-Triazol-4-yl)pyrimidine;hydrochloride CAS No. 2418722-24-2

2-(2H-Triazol-4-yl)pyrimidine;hydrochloride

Cat. No. B2463381
CAS RN: 2418722-24-2
M. Wt: 183.6
InChI Key: XHQFJYSLNDSHLC-UHFFFAOYSA-N
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Description

“2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” is a compound that contains a triazole and a pyrimidine ring . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” can be determined using various analytical techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of triazole-pyrimidine hybrid compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for “2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” and similar compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

2-(2H-triazol-4-yl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5.ClH/c1-2-7-6(8-3-1)5-4-9-11-10-5;/h1-4H,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQFJYSLNDSHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-Triazol-4-yl)pyrimidine;hydrochloride

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